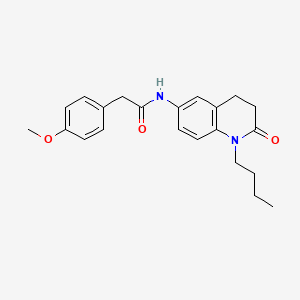

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a 1-butyl-2-oxo-tetrahydroquinoline moiety linked via an acetamide group to a 4-methoxyphenyl substituent. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with improved binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-4-13-24-20-11-8-18(15-17(20)7-12-22(24)26)23-21(25)14-16-5-9-19(27-2)10-6-16/h5-6,8-11,15H,3-4,7,12-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXDXPKLYHXCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The starting materials, 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and 2-(4-methoxyphenyl)acetic acid, undergo a condensation reaction in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Reduction and Substitution Reactions: The intermediate quinoline derivative can be further reduced and substituted to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions are common, where different functional groups can be introduced at specific positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinone derivatives, hydroxylated quinolines.

Reduction Products: Hydroquinoline derivatives.

Substitution Products: Alkylated, acylated, or halogenated quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Tetrahydroquinoline vs. Thiadiazole/Quinazoline: The target compound’s tetrahydroquinoline core differs from 1,3,4-thiadiazole () and quinazoline () derivatives. Thiadiazole-based analogs prioritize planar aromatic systems for DNA intercalation, whereas the partially saturated tetrahydroquinoline may favor hydrophobic interactions in enzyme pockets . Quinazoline sulfonamides (e.g., compounds 38–40 in ) incorporate sulfonyl groups for hydrogen bonding, absent in the target molecule .

Substituent Variations

- Acetamide Side Chain: The 4-methoxyphenyl acetamide is shared with compounds in (e.g., 40004) and . However, substituents like Cl (40001), Br (40002), and NO2 (40006) in alter electronic properties and steric bulk, impacting target engagement . highlights a benzothiazole-linked acetamide with a 4-nitrophenyl group, demonstrating enhanced anticonvulsant activity compared to methoxy derivatives .

Pharmacological Activity Comparison

Anticancer Activity

- MTT Assay Results: Quinazoline sulfonamides () exhibit IC50 values <10 µM against HCT-1, MCF-7, and PC-3 cell lines due to sulfonyl-mediated kinase inhibition . The target compound’s tetrahydroquinoline core may confer distinct mechanisms (e.g., topoisomerase inhibition), though specific data are unavailable in the provided evidence.

Anticonvulsant Activity

- MES Method Efficacy :

Molecular Properties and Bioavailability

The target compound’s lower molecular weight and moderate LogP suggest favorable blood-brain barrier penetration compared to bulkier sulfonamide derivatives () .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antitumor effects, mechanism of action, and structure-activity relationships (SAR).

The compound's chemical structure is characterized by the presence of a tetrahydroquinoline core and a methoxyphenyl acetamide moiety. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity against various cancer cell lines. A study conducted by Shen et al. (2011) evaluated a series of tetrahydroquinoline derivatives and found that compounds with similar structures showed potent inhibition against human tumor cells including KB, DLD, and HepG2/A2 cell lines. Notably, compounds with longer side chains demonstrated enhanced activity, suggesting a correlation between structural modifications and biological efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

A specific investigation into the effects of this compound on cancer cell proliferation revealed:

- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, LoVo

- Results : The compound exhibited IC50 values in the low micromolar range for all tested cell lines.

- Mechanism : The proposed mechanism involves the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways associated with cell growth and apoptosis.

Proposed Pathways

- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that such quinoline derivatives may possess antioxidant properties that could contribute to their anticancer effects.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the side chains significantly affect the biological activity of tetrahydroquinoline derivatives. For instance:

- Butyl Group : Enhances lipophilicity and cellular uptake.

- Methoxyphenyl Moiety : Contributes to receptor binding affinity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.